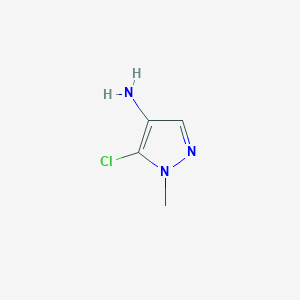
5-chloro-1-methyl-1H-pyrazol-4-amine
Overview
Description
5-chloro-1-methyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazoles, including this compound, often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The compound is characterized by the presence of a chlorine atom and a methyl group attached to the pyrazole ring .Chemical Reactions Analysis
Pyrazoles, including this compound, can undergo a variety of chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions to form new compounds . They can also undergo oxidation reactions to form a wide variety of pyrazole derivatives .Scientific Research Applications
Heterocyclic Compound Synthesis
5-Chloro-1-methyl-1H-pyrazol-4-amine serves as a significant building block in the synthesis of heterocyclic compounds, which are crucial in various fields including pharmaceuticals, dyes, and agrochemicals. It is utilized in reactions to generate a wide array of heterocycles like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These heterocyclic structures are fundamental in developing new compounds with potential biological and industrial applications (Gomaa & Ali, 2020).
Anticancer Research
Research on pyrazoline derivatives, closely related to this compound, indicates significant biological effects, particularly in anticancer activity. These derivatives have been synthesized and studied for their potential as new anticancer agents. The versatility and bioactivity of pyrazoline-based compounds highlight the importance of this compound in medicinal chemistry and drug development (Ray et al., 2022).
Therapeutic Applications
The therapeutic potential of pyrazoline compounds, including those derived from this compound, extends across a broad spectrum. These compounds exhibit antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties, among others. Their wide range of pharmacological effects underscores the relevance of this compound in synthesizing therapeutically active molecules (Shaaban, Mayhoub, & Farag, 2012).
Synthetic Chemistry Innovations
The compound's role in the development of hexasubstituted pyrazolines and related cyclopropanes showcases its versatility in synthetic organic chemistry. These advancements contribute to the creation of structurally unique compounds with potential applications in various scientific and industrial fields (Baumstark, Vásquez, & Mctush-Camp, 2013).
Drug Discovery and Development
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to this compound, has been identified as a privileged structure in drug discovery. It has been utilized as a building block in developing drug-like candidates displaying a wide range of medicinal properties, further emphasizing the compound's value in pharmaceutical research (Cherukupalli et al., 2017).
Mechanism of Action
Target of Action
5-Chloro-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative, which are known for their diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These diseases are transmitted through the bite of sandflies and mosquitoes .
Mode of Action
The compound interacts with its targets by inhibiting their growth and replication. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may have a similar mode of action.
Biochemical Pathways
It is known that pyrazole derivatives can affect a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities . Therefore, it is likely that this compound affects multiple biochemical pathways, leading to its antileishmanial and antimalarial activities.
Pharmacokinetics
It is known that the compound is a solid at room temperature and has some solubility in chloroform and dichloromethane . It also has some solubility in alcohol and dimethyl sulfoxide, which are polar solvents . These properties may affect the compound’s bioavailability.
Result of Action
The result of the action of this compound is the inhibition of the growth and replication of Leishmania aethiopica and Plasmodium berghei, leading to its antileishmanial and antimalarial activities . In particular, certain compounds showed superior antipromastigote activity, being more active than the standard drugs miltefosine and amphotericin B deoxycholate .
properties
IUPAC Name |
5-chloro-1-methylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-8-4(5)3(6)2-7-8/h2H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGWNOSKFDRZHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3S)-5-hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] acetate](/img/structure/B3182233.png)
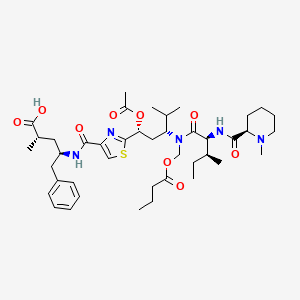
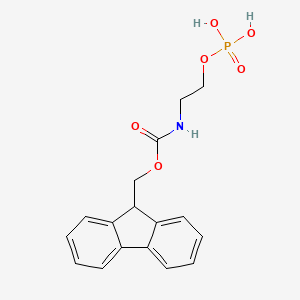
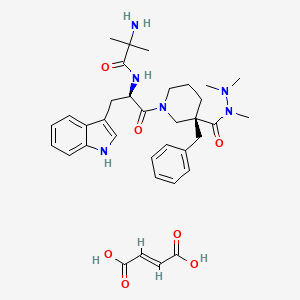
![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3182259.png)

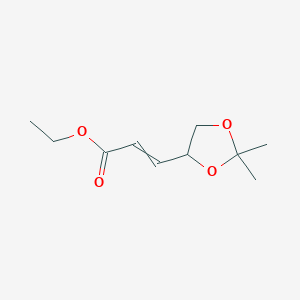
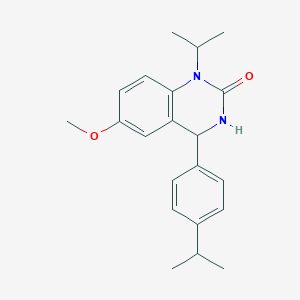
![Tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B3182278.png)
![N-[Benzo[1,3]dioxol-5-yl-(5-chloro-8-hydroxy-quinolin-7-yl)-methyl]-butyramide](/img/structure/B3182296.png)
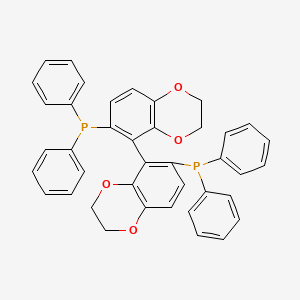
![tert-Butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethylcarbamate](/img/structure/B3182315.png)
![(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(3-oxospiro[3.5]non-1-en-1-ylamino)propanoate](/img/structure/B3182318.png)